molecular formula C7H3Br4NO3 B1301035 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one CAS No. 95111-49-2

2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one

Cat. No.: B1301035
CAS No.: 95111-49-2
M. Wt: 468.72 g/mol
InChI Key: KKWDBDVGMIDKLP-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is a chemical compound with the molecular formula C7H3Br4NO3. It is known for its distinctive structure, which includes four bromine atoms, a nitro group, and a methyl group attached to a cyclohexadienone ring. This compound is often used in various chemical reactions due to its reactivity and unique properties .

Scientific Research Applications

2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is used in various scientific research applications, including:

Safety and Hazards

The compound is marked with the signal word “Warning” and has hazard statements H315 and H319 . Precautionary statements include P264, P280, P302+P352, P321, P362+P364 .

Biochemical Analysis

Biochemical Properties

2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one plays a significant role in biochemical reactions, particularly in the nitration of aromatic compounds such as naphthols and phenols . The compound’s ability to act as both a nitrating and brominating agent highlights its versatility in biochemical processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways and gene expression. The compound’s interaction with cellular proteins and enzymes can lead to changes in cellular metabolism, affecting the overall cellular homeostasis. Studies have shown that it can induce oxidative stress in cells, leading to potential cytotoxic effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in nitration and bromination reactions. The compound’s ability to form stable complexes with aromatic compounds allows for selective nitration, which is crucial for its biochemical applications . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but its reactivity can decrease over prolonged periods. Degradation products may form, potentially altering its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively induce nitration reactions without significant toxicity. At higher doses, it can cause adverse effects, including oxidative stress and cytotoxicity. Threshold effects have been observed, indicating a dose-dependent response in biochemical and cellular processes .

Metabolic Pathways

This compound is involved in metabolic pathways related to nitration and bromination reactions. It interacts with enzymes such as nitrases and brominases, facilitating the conversion of aromatic compounds into their nitrated or brominated forms. The compound’s presence can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s solubility in organic solvents aids in its distribution across cellular membranes, ensuring its availability for biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its efficacy in biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one typically involves the bromination of 4-methyl-2,5-cyclohexadien-1-one followed by nitration. The reaction conditions often include the use of bromine in an organic solvent such as acetic acid or chloroform, and the nitration is carried out using nitric acid in the presence of sulfuric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is unique due to the presence of both bromine and nitro groups on a cyclohexadienone ring. This combination of functional groups provides it with distinct reactivity and properties, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br4NO3/c1-7(12(14)15)5(10)2(8)4(13)3(9)6(7)11/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWDBDVGMIDKLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C(C(=O)C(=C1Br)Br)Br)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369157
Record name 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95111-49-2
Record name 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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